![molecular formula C20H25F3N4O B6424540 N-cyclopentyl-3-(dimethylamino)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034331-22-9](/img/structure/B6424540.png)
N-cyclopentyl-3-(dimethylamino)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide
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Overview
Description
The compound “N-cyclopentyl-3-(dimethylamino)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical chemistry . The molecule also contains a cyclopentyl group, a dimethylamino group, and a trifluoromethyl group attached to a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide group would likely contribute to the compound’s rigidity, while the cyclopentyl group could introduce some flexibility . The trifluoromethyl group on the pyrazole ring could influence the compound’s electronic properties .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzamide group might undergo reactions typical of amides, such as hydrolysis . The trifluoromethyl group is generally considered stable and unreactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity and metabolic stability .Scientific Research Applications
- DMAPMA has been studied in radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene. Interestingly, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . This behavior is not adequately described by comonomer reactivity ratios, highlighting the unique nature of DMAPMA-based copolymers.
- Researchers have designed and synthesized novel substituted DMAPMA derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These derivatives show promise as potential agents in the fight against tuberculosis .
- N,N-dimethyl enaminones, including DMAPMA, serve as versatile building blocks for various heterocyclic derivatives. Recent progress highlights their utility in synthesizing acyclic, carbocyclic, and fused heterocyclic compounds .
- DMAPMA-containing copolymers are effective dispersants and viscosity modifiers for lubricating oils. These copolymers, formed via homogeneous radical polymerization, enhance oil performance .
Polymer Chemistry and Copolymerization
Anti-Tubercular Agents
Chemical Reactivity and Building Blocks
Viscosity Modifiers for Lubricating Oils
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclopentyl-3-(dimethylamino)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4O/c1-25(2)17-9-5-6-15(14-17)19(28)27(16-7-3-4-8-16)13-12-26-11-10-18(24-26)20(21,22)23/h5-6,9-11,14,16H,3-4,7-8,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGHRRPRYDWBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(dimethylamino)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}benzamide |
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